molecular formula C22H21N3O2S B3564740 N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B3564740
M. Wt: 391.5 g/mol
InChI Key: MUFDYVMMDFKBOF-UHFFFAOYSA-N
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Description

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenylcarbonyl group through a nucleophilic substitution reaction.

    Coupling with Thiophene Carboxamide: The functionalized piperazine is then coupled with a thiophene-2-carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylcarbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: N-alkylated piperazine derivatives

Scientific Research Applications

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets. It has shown promise in the development of treatments for neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding. Its unique structure allows it to act as a probe in biological systems.

    Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The phenylcarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity. The thiophene carboxamide moiety can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher binding affinity to certain biological targets, making it a more potent candidate for drug development.

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(20-11-6-16-28-20)23-18-9-4-5-10-19(18)24-12-14-25(15-13-24)22(27)17-7-2-1-3-8-17/h1-11,16H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDYVMMDFKBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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